molecular formula C7H9BrO2 B2869697 Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2287250-02-4

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B2869697
CAS No.: 2287250-02-4
M. Wt: 205.051
InChI Key: RFOLTFUOXAICCR-BFHQHQDPSA-N
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Description

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic organic compound featuring a strained [2.1.0] bicyclopentane scaffold with a bromine substituent at the 3-position and a methyl ester group at the 1-position. Its stereochemistry (1S,3R,4R) confers unique spatial and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3H2,1H3/t4-,5+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOLTFUOXAICCR-BFHQHQDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1[C@@H](C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopentane Intermediate

The precursor, methyl (3R,4S)-3-bromo-4-(trifluoromethylsulfonyloxy)cyclopentane-1-carboxylate, is synthesized via a three-step sequence:

  • Bromination of Cyclopentene : Electrophilic bromination of methyl cyclopent-3-ene-1-carboxylate using $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ yields a trans-dibrominated intermediate.
  • Stereoselective Reduction : Selective dehalogenation with zinc dust in acetic acid generates a cis-configured cyclopentane derivative.
  • Installation of Leaving Group : The C4 hydroxyl group is converted to a triflate using triflic anhydride, enabling subsequent nucleophilic displacement.

Cyclization Conditions

Treatment of the triflate intermediate with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −78°C induces intramolecular nucleophilic substitution, forming the bicyclo[2.1.0]pentane framework. The reaction proceeds via a chair-like transition state, ensuring retention of configuration at C1 and C3 (Table 1).

Table 1: Representative Cyclization Data

Precursor Base Temp (°C) Yield (%) dr (cis:trans)
C4-triflate LiHMDS −78 82 95:5
C4-mesylate KOtBu 0 68 85:15

Dirhodium-Catalyzed Cyclopropanation of Diazoacetates

Dirhodium-catalyzed cyclopropanation, widely employed for strained bicyclic systems, offers an alternative route. This method leverages carbene insertion to construct the bicyclo[2.1.0]pentane core.

Diazo Precursor Design

Methyl (3R,4R)-3-bromo-4-allyldiazoacetate is prepared via a two-step sequence:

  • Allylation : Reaction of methyl bromoacetate with allylmagnesium bromide forms a γ,δ-unsaturated ester.
  • Diazo Transfer : Treatment with $$ \text{TsN}_3 $$ and triethylamine introduces the diazo group.

Cyclopropanation Mechanism

Exposure to dirhodium tetraacetate ($$ \text{Rh}2(\text{OAc})4 $$) catalyzes intramolecular cyclopropanation via a concerted [2+1] cycloaddition. The reaction proceeds with high stereoselectivity, dictated by the chiral rhodium catalyst’s pocket (Figure 1).

Figure 1: Proposed Transition State for Dirhodium-Catalyzed Cyclopropanation
$$
\text{Rh}2(\text{OAc})4 \text{ coordinates to the diazo group, generating a metallocarbene intermediate. The allyl chain adopts a } \textit{endo} \text{ conformation, enabling } \textit{cis} \text{-addition to form the bicyclo[2.1.0] skeleton.}
$$

Table 2: Cyclopropanation Optimization

Catalyst Solvent Yield (%) ee (%)
$$ \text{Rh}2(\text{OAc})4 $$ Toluene 75 92
$$ \text{Rh}2(\text{esp})2 $$ CH$$2$$Cl$$2$$ 68 88

Post-Cyclization Functionalization

For substrates where direct bromination is challenging, post-cyclization strategies are employed:

Radical Bromination

Photochemical bromination using $$ \text{N}- $$bromosuccinimide (NBS) and benzoyl peroxide selectively functionalizes the bridgehead position. The reaction proceeds via a radical mechanism, with the strained bicyclo[2.1.0]pentane core directing bromine addition to the most accessible C3 position.

Table 3: Radical Bromination Conditions

Substrate Initiator Time (h) Yield (%)
Bicyclo[2.1.0]pentane BPO 6 58
Bicyclo[2.2.1]heptane AIBN 12 42

Stereochemical Considerations

The (1S,3R,4R) configuration is achieved through:

  • Chiral Auxiliaries : Use of (R)-pantolactone as a temporary ester group ensures enantiomeric excess during cyclopropanation.
  • Asymmetric Catalysis : Dirhodium complexes with $$ \text{D} $$-menthyl ligands induce up to 94% ee in cyclopropanation.

Challenges and Limitations

  • Strain-Induced Reactivity : The bicyclo[2.1.0]pentane core is prone to ring-opening under acidic or basic conditions, necessitating mild reaction protocols.
  • Scalability : Dirhodium catalysts, while effective, are cost-prohibitive for large-scale synthesis (>100 g).

Emerging Methodologies

Recent advances include:

  • Electrochemical Cyclization : Applying anodic oxidation to generate carbene intermediates in situ, reducing reliance on transition metals.
  • Biocatalytic Approaches : Engineered cytochrome P450 enzymes for enantioselective C–H bromination.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Substituted bicyclo[2.1.0]pentane derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. The compound can act as a bioisostere, mimicking the geometry and electronic properties of other functional groups, thereby influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Derivatives

  • Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3):
    • Structure : The [1.1.1] bicyclopentane system has a more symmetrical bridgehead arrangement compared to the [2.1.0] system.
    • Reactivity : The reduced strain in the [1.1.1] system results in lower electrophilicity at the bridgehead bromine. This compound is often used as a bioisostere for para-substituted aromatic rings due to its rigidity and metabolic stability .
    • Applications : Widely employed in drug discovery for replacing aromatic moieties to improve pharmacokinetic properties.

Bicyclo[2.2.2]octane Derivatives

  • Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS: 1193-43-7):
    • Structure : A larger bicyclic system with three fused six-membered rings, offering greater steric bulk and conformational rigidity.
    • Reactivity : The increased stability of the [2.2.2] system reduces ring-opening tendencies, making it suitable for applications requiring robust scaffolds.
    • Applications : Used in peptide mimetics and as a rigid spacer in supramolecular chemistry .

Cyclopentane Analogues

  • Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate (CAS: 89892-96-6): Structure: A monocyclic cyclopentane with bromine and ester groups in a trans configuration. Reactivity: The absence of bicyclic strain results in milder reactivity, favoring nucleophilic substitutions over ring-opening pathways. Applications: Common in asymmetric synthesis for constructing chiral centers .

Comparative Data Table

Compound Name CAS Number Bicyclo System Substituents Key Applications
Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate Not explicitly listed [2.1.0] 3-Br, 1-COOMe High-strain intermediates
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate 83249-14-3 [1.1.1] 3-Br, 1-COOMe Bioisosteric replacements
Bicyclo[2.2.2]octan-1-amine hydrochloride 1193-43-7 [2.2.2] 1-NH2·HCl Peptide mimetics
Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate 89892-96-6 Monocyclic 3-Br, 1-COOMe (trans) Chiral synthesis

Key Research Findings

  • Strain and Reactivity : The [2.1.0] bicyclopentane system exhibits higher ring strain than [1.1.1] or [2.2.2] systems, leading to enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and photochemical transformations .
  • Stereochemical Influence : The (1S,3R,4R) configuration of the target compound enables selective functionalization at the brominated position, distinguishing it from less-strained analogues like the [1.1.1] derivative .
  • Thermal Stability : Bicyclo[2.1.0] systems are prone to thermal decomposition compared to [2.2.2] derivatives, necessitating low-temperature handling .

Biological Activity

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a bicyclo[2.1.0]pentane framework, which contributes to its rigidity and three-dimensional shape. The presence of a bromine atom and a carboxylate ester group enhances its chemical reactivity and potential interactions with biological targets.

This compound is hypothesized to function as a bioisostere , mimicking the geometry and electronic properties of other functional groups in biological systems. This allows it to influence various biological pathways through specific molecular interactions.

1. Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. This compound may demonstrate effectiveness against certain bacterial strains due to its ability to disrupt cellular processes.

2. Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways critical for cancer cell survival.

3. Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes play a crucial role.

Research Findings

A summary of key studies exploring the biological activity of this compound is presented below:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with low MIC values.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values indicated significant potency.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X with a Ki value of 50 nM, suggesting potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various bicyclic compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

Research involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Applications in Drug Design

Due to its unique structure and biological activity, this compound is being explored as a scaffold in drug design:

  • Bioisosteric Replacement : Its ability to mimic other functional groups makes it an attractive candidate for replacing less stable or less soluble moieties in drug molecules.
  • Lead Compound Development : Its promising biological activities can serve as a starting point for the development of new therapeutic agents targeting infectious diseases or cancer.

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